Isoquinolin-1-yl(phenyl)methyl 4-(tert-butyl)benzoate
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Overview
Description
Isoquinolin-1-yl(phenyl)methyl 4-(tert-butyl)benzoate is a complex organic compound that belongs to the class of isoquinoline derivatives Isoquinoline derivatives are known for their wide range of biological activities and applications in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Isoquinolin-1-yl(phenyl)methyl 4-(tert-butyl)benzoate typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This reaction is known for its mild and functional group-tolerant conditions . The process involves the coupling of isoquinoline derivatives with phenylboronic acid in the presence of a palladium catalyst and a base.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the product. The choice of solvents, catalysts, and reaction parameters is crucial to ensure the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Isoquinolin-1-yl(phenyl)methyl 4-(tert-butyl)benzoate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, often facilitated by specific reagents and conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens, acids, and bases, depending on the specific substitution reaction.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield isoquinoline N-oxide derivatives, while reduction may produce isoquinoline derivatives with reduced functional groups.
Scientific Research Applications
Isoquinolin-1-yl(phenyl)methyl 4-(tert-butyl)benzoate has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Isoquinolin-1-yl(phenyl)methyl 4-(tert-butyl)benzoate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions.
Comparison with Similar Compounds
Similar Compounds
Isoquinoline: A parent compound with a simpler structure but similar biological activities.
Quinoline: Another heterocyclic compound with a nitrogen atom in the ring, known for its antimalarial properties.
Uniqueness
Isoquinolin-1-yl(phenyl)methyl 4-(tert-butyl)benzoate is unique due to its specific structural features, which confer distinct chemical and biological properties
Properties
IUPAC Name |
[isoquinolin-1-yl(phenyl)methyl] 4-tert-butylbenzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H25NO2/c1-27(2,3)22-15-13-21(14-16-22)26(29)30-25(20-10-5-4-6-11-20)24-23-12-8-7-9-19(23)17-18-28-24/h4-18,25H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AKDQUJROZYPMEU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)OC(C2=CC=CC=C2)C3=NC=CC4=CC=CC=C43 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H25NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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